2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)
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Overview
Description
2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) is an organic compound characterized by its complex structure, which includes both phenylene and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) typically involves multi-step organic reactions. One common approach is to start with the appropriate phenylene and naphthalene precursors, followed by a series of functional group transformations. Key steps may include:
Hydroxymethylation: Introduction of hydroxymethyl groups to the phenylene ring.
Methylene Bridging: Formation of methylene bridges between the phenylene and naphthalene units.
Hydroxylation: Addition of hydroxyl groups to the naphthalene rings.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: A polyol with multiple hydroxyl groups, used in the production of explosives, plastics, and paints.
Dipentaerythritol: Similar to pentaerythritol but with additional hydroxymethyl groups, used in similar applications.
Uniqueness
2,2’-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol) is unique due to its combination of phenylene and naphthalene units, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of applications and interactions compared to simpler polyols like pentaerythritol and dipentaerythritol.
Properties
CAS No. |
139615-23-9 |
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Molecular Formula |
C29H24O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[2-[(1,6-dihydroxynaphthalen-2-yl)methyl]-3-(hydroxymethyl)phenyl]methyl]naphthalene-1,6-diol |
InChI |
InChI=1S/C29H24O5/c30-16-22-3-1-2-17(12-20-6-4-18-13-23(31)8-10-25(18)28(20)33)27(22)15-21-7-5-19-14-24(32)9-11-26(19)29(21)34/h1-11,13-14,30-34H,12,15-16H2 |
InChI Key |
DDWSMBZSWCAHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)CC2=C(C3=C(C=C2)C=C(C=C3)O)O)CC4=C(C5=C(C=C4)C=C(C=C5)O)O |
Origin of Product |
United States |
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